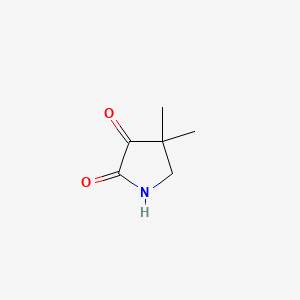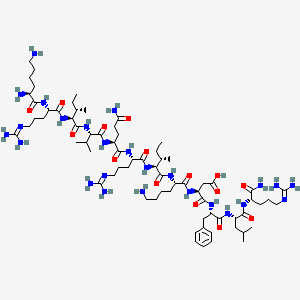
2-chloro-4-(1H-pyrazol-4-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(1H-pyrazol-4-yl)pyrimidine is an organic compound with the molecular formula C7H5ClN4 It is a heterocyclic compound containing both pyrimidine and pyrazole rings
Mechanism of Action
Target of Action
Similar pyrazole-containing compounds have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein crucial for cell cycle regulation .
Mode of Action
It’s suggested that similar pyrazole derivatives interact with their targets (like cdk2) by fitting into the active site of the enzyme, leading to inhibition of its activity .
Biochemical Pathways
Inhibition of cdk2 can disrupt the cell cycle, particularly the transition from the g1 phase to the s phase, thereby affecting cell proliferation .
Result of Action
Similar pyrazole derivatives have shown significant inhibitory activity against certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(1H-pyrazol-4-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(1H-pyrazol-4-yl)pyrimidin-2-ol with phosphorus oxychloride (POCl3) at elevated temperatures (around 110°C) for an extended period (e.g., 16 hours). The reaction mixture is then quenched with an aqueous sodium bicarbonate solution, and the product is extracted using an organic solvent such as ethyl acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and reduction: The pyrazole and pyrimidine rings can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate the substitution of the chlorine atom.
Cyclization reactions: Cyclization can be achieved using reagents like phosphorus oxychloride or other dehydrating agents.
Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used for these transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-amino-4-(1H-pyrazol-4-yl)pyrimidine derivative.
Scientific Research Applications
2-Chloro-4-(1H-pyrazol-4-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential drug candidates.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and other biological targets.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine
- N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine
- 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
2-Chloro-4-(1H-pyrazol-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both pyrazole and pyrimidine rings allows for diverse chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
2-chloro-4-(1H-pyrazol-4-yl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-7-9-2-1-6(12-7)5-3-10-11-4-5/h1-4H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVWDSGUKDHRBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C2=CNN=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657961 |
Source


|
| Record name | 2-Chloro-4-(1H-pyrazol-4-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206679-17-5 |
Source


|
| Record name | 2-Chloro-4-(1H-pyrazol-4-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzo[c]isothiazol-5-ylboronic acid](/img/structure/B572598.png)



![Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B572604.png)


![2-[3-(N-Ethylaminocarbonyl)phenyl]phenol](/img/structure/B572609.png)

